tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate

Description

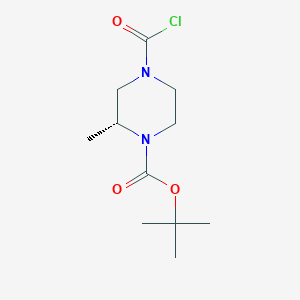

tert-Butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by:

- tert-Butyl carbamate at the 1-position, a common protecting group for amines.

- (2R)-2-methyl substituent on the piperazine ring, introducing stereochemical complexity.

- 4-carbonochloridoyl group (acyl chloride), a highly reactive moiety suitable for nucleophilic substitution or coupling reactions.

While direct experimental data for this compound are absent in the provided evidence, its structural features align with tert-butyl-protected piperazine derivatives widely documented in medicinal and synthetic chemistry. The acyl chloride group distinguishes it from similar compounds, offering unique reactivity for further functionalization .

Properties

IUPAC Name |

tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUEQDNAAGMNY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C12H20ClN2O3

- Molecular Weight : 264.75 g/mol

- CAS Number : 1691250-97-1

Research indicates that piperazine derivatives can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains.

- Antitumor Activity : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Compounds similar to this compound have been studied for their potential to protect neuronal cells from apoptosis.

Antimicrobial Activity

A study conducted on various piperazine derivatives, including this compound, revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Antitumor Activity

In vitro assays demonstrated that this compound showed cytotoxic effects on several cancer cell lines, including breast cancer and leukemia cells. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HL-60 (Leukemia) | 10 | Induction of apoptosis via mitochondrial pathway |

Case Studies

-

Neuroprotective Effects : A study investigated the neuroprotective effects of similar piperazine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Study Findings : The administration of the compound resulted in a significant reduction in neuroinflammation markers such as TNF-alpha and IL-6 in treated astrocytes.

-

Cytotoxicity Assessment : Another case study focused on assessing the cytotoxicity of this compound on normal human fibroblasts versus cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

- Results Summary :

- Normal fibroblasts showed over 90% viability at concentrations up to 50 µM.

- Cancer cells displayed reduced viability at concentrations as low as 10 µM.

- Results Summary :

Comparison with Similar Compounds

Substituent Diversity at the Piperazine 4-Position

The 4-position of the piperazine ring is a critical site for modifying physicochemical and biological properties. Below is a comparative analysis of substituents in related compounds:

Key Observations :

- Electrophilic Reactivity : The acyl chloride group in the target compound offers superior reactivity compared to esters (e.g., tert-butyl 4-methylpiperazine-1-carboxylate ) or amides, enabling rapid conjugation with amines or alcohols.

- Steric and Stereochemical Effects : The (2R)-methyl group may hinder nucleophilic attack at the 4-position, contrasting with unsubstituted analogs like tert-butyl piperazine-1-carboxylate .

Physicochemical Properties (Inferred from Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.